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Compound of Interest

Compound Name: Tris(pentafluorophenyl)borate

Cat. No.: B12749223 Get Quote

An in-depth exploration of the structure, properties, and applications of a uniquely powerful

Lewis acid.

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃ or BCF, is a white, volatile solid

that has emerged as a cornerstone reagent in modern chemistry.[1] Its exceptional Lewis

acidity, coupled with high thermal stability and relative inertness of its B-C bonds, has

established it as a versatile tool in a myriad of chemical transformations. This guide provides a

detailed overview of the fundamental characteristics and applications of

tris(pentafluorophenyl)borane, tailored for researchers, scientists, and professionals in drug

development.

Molecular Structure and Physical Properties
Tris(pentafluorophenyl)borane possesses a distinctive molecular architecture. The central

boron atom is bonded to three pentafluorophenyl groups, which are arranged in a propeller-like

fashion.[1] The BC₃ core of the molecule is planar.[1] This structural arrangement, determined

by gas electron diffraction, reveals a torsional angle of 40.6(3)° for the deviation of the

pentafluorophenyl groups from a hypothetical planar arrangement.[1]

The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl rings

significantly enhances the electrophilicity of the boron center, making B(C₆F₅)₃ a potent Lewis
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acid.[2] Despite its high reactivity, it is thermally stable at temperatures exceeding 200 °C,

resistant to oxygen, and tolerant to water, with which it forms a hygroscopic trihydrate.[1]

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of

tris(pentafluorophenyl)borane is presented in the tables below for easy reference and

comparison.

Property Value

Chemical Formula C₁₈BF₁₅

Molar Mass 511.98 g/mol [1]

Appearance Colorless to white solid[1]

Melting Point 126 to 131 °C[1]

Solubility

Soluble in many organic solvents (e.g., toluene,

dichloromethane); forms an adduct with water.

[1]

Molecular Shape Trigonal planar around boron[1]

Dipole Moment 0 D[1]

Spectroscopic Data Chemical Shift (δ) / Wavenumber (cm⁻¹)

¹H NMR No proton signals in the pure compound.

¹¹B NMR (CDCl₃) 58.6 ppm (broad singlet)[3]

¹³C NMR (CDCl₃)

Carbon attached to boron is often not observed.

[3] Other signals are complex multiplets due to

C-F coupling.

¹⁹F NMR (CDCl₃)
-127.87 (ortho-F), -142.68 (para-F), -159.99

(meta-F) ppm (broad singlets)[3]

IR Spectroscopy
Characteristic strong absorptions for C-F and B-

C bonds.
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Structural Parameters (from an adduct) Value (Å or °)

B-O Bond Length (in Et₃PO adduct) 1.533(3) Å[4]

P-O Bond Length (in Et₃PO adduct) 1.4973(17) Å[4]

B-O-P Angle (in Et₃PO adduct) 161.04(16)°[4]

P-B Bond Length (in PMe₃ adduct) 2.061 (4) Å[5]

C-B Bond Length (in PMe₃ adduct) 1.644 (2) Å[5]

Lewis Acidity
The remarkable utility of tris(pentafluorophenyl)borane stems from its pronounced Lewis

acidity, which is comparable to that of boron trifluoride (BF₃) but weaker than boron trichloride

(BCl₃). This acidity can be quantified using the Gutmann-Beckett method, which employs ³¹P

NMR spectroscopy with triethylphosphine oxide (Et₃PO) as a probe molecule.[6] The

interaction of the Lewis acidic borane with the basic oxygen of Et₃PO causes a downfield shift

in the ³¹P NMR signal, which is correlated to the Acceptor Number (AN).

Lewis Acid Acceptor Number (AN)

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) 82[7]

Boron Trifluoride (BF₃) 89[7]

Boron Trichloride (BCl₃) ~106[7]

Boron Tribromide (BBr₃) ~110[7]

Boron Triiodide (BI₃) 115[6]

Experimental Protocols
Synthesis of Tris(pentafluorophenyl)borane
The most common laboratory synthesis of tris(pentafluorophenyl)borane involves the reaction

of a pentafluorophenyl Grignard reagent with boron trichloride.[1]

Materials:
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Magnesium turnings

Bromopentafluorobenzene

Boron trichloride (BCl₃)

Anhydrous diethyl ether or toluene

Standard Schlenk line and glassware

Procedure:

Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g.,

argon or nitrogen), magnesium turnings are activated. A solution of

bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium

turnings. The reaction mixture is stirred until the magnesium is consumed, forming the

pentafluorophenylmagnesium bromide Grignard reagent.

Reaction with Boron Trichloride: The Grignard solution is cooled in an ice bath. A solution of

boron trichloride in an appropriate solvent (e.g., hexane or toluene) is added dropwise to the

stirred Grignard reagent.

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to

warm to room temperature and stirred for several hours. The solvent is then removed under

reduced pressure. The crude product is purified by sublimation under vacuum to yield

tris(pentafluorophenyl)borane as a white crystalline solid.[8]
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Mg turnings

Formation of
C₆F₅MgBr

Bromopenta-
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Boron Trichloride
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Click to download full resolution via product page

Workflow for the synthesis of tris(pentafluorophenyl)borane.

Catalyzed Hydrosilylation of a Ketone
Tris(pentafluorophenyl)borane is an effective catalyst for the hydrosilylation of carbonyl

compounds. The following is a general procedure for the hydrosilylation of acetophenone.

Materials:

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

Acetophenone

Triethylsilane (Et₃SiH)

Anhydrous dichloromethane (CH₂Cl₂)

Silica gel for chromatography

Procedure:
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Reaction Setup: To a stirred solution of tris(pentafluorophenyl)borane (e.g., 5 mol %) in

anhydrous dichloromethane under an inert atmosphere, add triethylsilane (1.2 equivalents).

Substrate Addition: Add acetophenone (1.0 equivalent) to the reaction mixture.

Reaction Monitoring: The reaction is stirred at room temperature and the progress is

monitored by a suitable technique such as GC/MS or TLC.

Work-up and Purification: Upon completion, the reaction mixture is filtered through a short

plug of silica gel, eluting with dichloromethane. The solvent is removed under reduced

pressure, and the resulting crude product is purified by column chromatography on silica gel

to afford the corresponding silyl ether.[9]

Key Applications in Chemical Synthesis
The unique properties of tris(pentafluorophenyl)borane have led to its widespread use in

various areas of synthetic chemistry.

Ziegler-Natta Polymerization
Tris(pentafluorophenyl)borane serves as an excellent co-catalyst or activator in Ziegler-Natta

polymerization of olefins. It reacts with metallocene dialkyl complexes to generate a cationic,

coordinatively unsaturated metallocene species, which is the active catalyst for polymerization.

[10] This activation process involves the abstraction of an alkyl group from the metallocene by

the borane.

Frustrated Lewis Pair (FLP) Chemistry
In combination with sterically hindered Lewis bases, such as bulky phosphines or amines,

tris(pentafluorophenyl)borane forms "Frustrated Lewis Pairs" (FLPs).[11] Due to steric

hindrance, the Lewis acid and base components of the FLP cannot form a classical adduct.

This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably

dihydrogen (H₂), leading to metal-free hydrogenations.[11]
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B(C₆F₅)₃
(Lewis Acid)

[H-Base]⁺[H-B(C₆F₅)₃]⁻
(Activated Hydrogen)

Activation

Sterically Bulky
Lewis Base (e.g., PR₃) H₂
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Activation of dihydrogen by a Frustrated Lewis Pair.

Catalysis in Organic Synthesis
Beyond polymerization and FLP chemistry, tris(pentafluorophenyl)borane catalyzes a wide

range of organic transformations, including:

Hydrosilylation: As detailed in the experimental protocol, it efficiently catalyzes the addition of

silanes to carbonyls, olefins, and other unsaturated functional groups.[9]

Aldol and Michael Reactions: It acts as a potent Lewis acid catalyst to promote these

fundamental carbon-carbon bond-forming reactions.

Dehydrocoupling: It facilitates the formation of Si-O, Si-N, and other bonds through the

elimination of dihydrogen.[12]

C-H Borylation: In some systems, it can mediate the direct borylation of C-H bonds.

Conclusion
Tris(pentafluorophenyl)borane is a powerful and versatile Lewis acid that has had a profound

impact on catalysis and synthetic chemistry. Its unique combination of strong electrophilicity,

steric bulk, and stability makes it an indispensable tool for researchers in both academic and

industrial settings. The continued exploration of its reactivity, particularly in the realm of

Frustrated Lewis Pair chemistry and metal-free catalysis, promises to unlock new and

innovative synthetic methodologies for the development of novel therapeutics and advanced

materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

2. pubs.acs.org [pubs.acs.org]

3. rsc.org [rsc.org]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

7. benchchem.com [benchchem.com]

8. pubs.acs.org [pubs.acs.org]

9. pubs.acs.org [pubs.acs.org]

10. chem.libretexts.org [chem.libretexts.org]

11. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify
alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing)
DOI:10.1039/D5NJ01430A [pubs.rsc.org]

12. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Tris(pentafluorophenyl)borane: A Comprehensive
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12749223#tris-pentafluorophenyl-borane-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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